3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIEZUXUHXIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis Approaches
Cyclization of Precursors
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclization reactions. A representative route involves nitration and subsequent reduction of pyridine derivatives:
Nitration of 2-Bromo-5-methylpyridine :
Treatment of 2-bromo-5-methylpyridine with fuming nitric acid ($$ \text{HNO}{3} $$) in concentrated sulfuric acid ($$ \text{H}{2}\text{SO}{4} $$) at 90°C yields 2-bromo-5-methyl-4-nitropyridine-1-oxide.
$$
\text{C}{6}\text{H}{5}\text{BrN} + \text{HNO}{3} \xrightarrow{\text{H}{2}\text{SO}{4}, 90^\circ\text{C}} \text{C}{6}\text{H}{4}\text{BrN}{2}\text{O}{3}
$$Formation of Enamine Intermediate :
Reaction with $$ \text{N,N} $$-dimethylformamide dimethyl acetal ($$ \text{Me}{2}\text{NCH(OCH}{3})_{2} $$) in $$ \text{N,N} $$-dimethylformamide (DMF) at 120°C generates an enamine intermediate, facilitating cyclization.Iron-Mediated Cyclization :
Reduction of the nitro group using iron powder in acetic acid ($$ \text{CH}{3}\text{COOH} $$) at 100°C produces the pyrrolo[2,3-b]pyridine core.
$$
\text{C}{9}\text{H}{10}\text{BrN}{3}\text{O}{3} + \text{Fe} \xrightarrow{\text{CH}{3}\text{COOH}, 100^\circ\text{C}} \text{C}{7}\text{H}{5}\text{BrN}_{2} + \text{Byproducts}
$$
Table 1: Key Cyclization Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | $$ \text{HNO}{3}/\text{H}{2}\text{SO}_{4} $$, 90°C | 85 |
| Enamine Formation | DMF-DMA, 120°C | 78 |
| Cyclization | Fe, $$ \text{CH}_{3}\text{COOH} $$, 100°C | 65 |
Functional Group Modifications
The propanoic acid side chain is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution:
Suzuki Coupling with Boronic Acids :
Reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with 3,4,5-trimethoxyphenylboronic acid in the presence of palladium tetrakis(triphenylphosphine) ($$ \text{Pd(PPh}{3}\text{)}{4} $$) and potassium carbonate ($$ \text{K}{2}\text{CO}{3} $$) under microwave irradiation (125°C, 26 minutes) affords the aryl-substituted intermediate.Carboxylation :
Hydrolysis of nitrile or ester precursors using aqueous sodium hydroxide ($$ \text{NaOH} $$) yields the propanoic acid moiety.
Catalytic Systems and Reaction Optimization
Palladium Catalysis
Palladium-based catalysts are indispensable for cross-coupling reactions. For example, $$ \text{Pd(PPh}{3}\text{)}{4} $$ enables efficient Suzuki-Miyaura couplings with arylboronic acids, achieving yields up to 92% under optimized conditions.
Copper-Mediated Ullmann Coupling
Copper(II) acetate ($$ \text{Cu(OAc)}_{2} $$) facilitates C–N bond formation between pyrrolopyridine derivatives and aryl amines, though yields are moderate (50–60%) compared to palladium systems.
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Type | Yield (%) | Temperature (°C) |
|---|---|---|---|
| $$ \text{Pd(PPh}{3}\text{)}{4} $$ | Suzuki Coupling | 92 | 125 |
| $$ \text{Cu(OAc)}_{2} $$ | Ullmann Coupling | 58 | 85 |
Industrial-Scale Production Considerations
Scale-up challenges include maintaining regioselectivity and minimizing byproducts. Continuous flow reactors improve heat transfer and reaction homogeneity, while chromatography-free purification (e.g., recrystallization from ethanol/water mixtures) reduces costs.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative Analysis of Synthetic Routes
The iron-mediated cyclization route offers cost efficiency but requires stringent temperature control. In contrast, palladium-catalyzed cross-coupling provides superior regioselectivity at higher operational costs.
Table 3: Route Efficiency Metrics
| Metric | Iron-Mediated Cyclization | Palladium Cross-Coupling |
|---|---|---|
| Yield (%) | 65 | 92 |
| Purity (%) | 95 | 98 |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Neuropharmacology
Research indicates that compounds related to 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid may exhibit neuroprotective properties. Studies have explored their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation. For instance, compounds with similar structures have been investigated for their ability to inhibit neurotoxic pathways associated with Alzheimer's disease and other dementias.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For example, a study highlighted the synthesis of new derivatives that showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The disc diffusion method revealed effective zones of inhibition, suggesting that these compounds could be developed into novel antimicrobial agents.
Anti-inflammatory Properties
Research also points to the anti-inflammatory potential of pyrrolopyridine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders. The modulation of pathways involving Janus Kinase (JAK) has been particularly noted in related compounds .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives of pyrrolopyridine and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited a higher potency than standard antibiotics, highlighting their potential as alternative treatments for resistant bacterial strains .
| Compound | Zone of Inhibition (mm) at 100 µg |
|---|---|
| Compound A | 17 |
| Compound B | 15 |
| Compound C | 14 |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress. The mechanisms involved included the inhibition of glutamate excitotoxicity and modulation of mitochondrial function .
Mechanism of Action
The mechanism by which 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Positional Isomers
- 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 1011711-57-1): This isomer substitutes the pyrrolo[2,3-b]pyridine at the 3-position instead of the 1-position. The similarity score (0.81) suggests comparable electronic properties, but the altered substitution site may affect ring planarity and intermolecular interactions .
- 3-[3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl]propanoic acid (PDB ID: 0RA): Features a phenyl spacer between the pyrrolopyridine and propanoic acid groups. The extended conjugation and aromaticity may enhance binding to hydrophobic protein pockets .
Core Heterocycle Derivatives
- 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-acetic acid (CAS 4649-09-6): A saturated analog with a naphthyridine core.
Substituent Effects on Functionality
Amino Acid Derivatives
- (2R)-2-Amino-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 1638744-79-2): Incorporates an α-amino group, mimicking tryptophan.
- DL-7-Azatryptophan (CAS Not Provided): A tryptophan analog with pyrrolo[2,3-b]pyridine replacing indole. The altered electronics may disrupt interactions in serotonin biosynthesis pathways .
Halogenated Derivatives
- 3-{3-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride (CAS 2866334-22-5): Chlorine substitution (MW: 261.10) increases lipophilicity (ClogP ~1.5 estimated) and may improve blood-brain barrier penetration. Hazard statements (H302, H315) indicate moderate toxicity .
Methyl and Carboxyl Modifications
- Storage conditions (RT, dry) suggest stability comparable to the parent compound .
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 367-21-418): Direct carboxyl substitution on the core eliminates the propanoic acid linker, reducing flexibility but increasing acidity (pKa ~4.5 estimated) .
Key Research Findings
- Positional Isomerism : 1-yl substitution in the target compound vs. 3-yl in analogs (e.g., CAS 1011711-57-1) significantly alters electronic density, impacting binding to targets like kinases or GPCRs .
- Halogenation : Chloro-substituted derivatives (e.g., CAS 2866334-22-5) show enhanced lipophilicity, a critical factor in CNS drug design .
Biological Activity
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, also known by its CAS number 27663-72-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- Purity : >95%
- IUPAC Name : 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid. For instance, derivatives containing pyrrolo moieties have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds also demonstrated the ability to reduce oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharides (LPS) .
Table 1: Inhibitory Effects on Pro-inflammatory Markers
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.84 | Inhibition of TNF-α production |
| Compound B | 3.33 | Reduction of IL-6 levels |
| 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid | TBD | TBD |
2. Neuroprotective Effects
Some studies suggest that pyrrolopyridine derivatives may possess neuroprotective effects by inhibiting pathways related to oxidative stress. These compounds have shown promise in reducing levels of inducible nitric oxide synthase (iNOS) and other neuroinflammatory markers .
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrrolopyridine derivatives, researchers synthesized several compounds and tested their efficacy in vitro. The results indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines.
Case Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of pyrrolopyridine derivatives in animal models of neurodegenerative diseases. The results suggested that these compounds could mitigate neuronal damage and improve cognitive function in treated subjects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and coupling reactions. For example, intermediates like pyrrolo[2,3-b]pyridine derivatives are often prepared using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or nitration followed by reduction . A typical procedure involves refluxing precursors in xylene with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization from methanol . Optimization may involve adjusting reaction time (25–30 hours), solvent systems (dioxane/water mixtures), or catalysts (e.g., Pd(PPh₃)₄) to improve yields.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrrolo[2,3-b]pyridine core and propanoic acid substituent. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (≥98% purity criteria) ensures purity . For structural analogs, infrared (IR) spectroscopy can confirm carboxylic acid C=O stretches (~1700 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use chemical fume hoods for synthesis and handling to avoid inhalation of dust or vapors. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can low regioselectivity in substitutions on the pyrrolo[2,3-b]pyridine core be addressed?
- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution (e.g., nitration or halogenation). Strategies include:
- Directing groups : Introducing electron-donating/withdrawing substituents to guide reactivity .
- Catalyst tuning : Using Pd catalysts with tailored ligands (e.g., PPh₃) to control cross-coupling sites .
- Temperature control : Low-temperature nitration (0°C) to minimize side reactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies when modifying the propanoic acid moiety?
- Methodological Answer : Systematic SAR can be conducted by:
- Bioisosteric replacement : Swapping the carboxylic acid with esters or amides to assess pharmacokinetic impacts .
- Substituent variation : Introducing alkyl/aryl groups at the 3-position of the pyrrolo[2,3-b]pyridine core and testing biological activity (e.g., kinase inhibition) .
- In vitro assays : Pairing synthetic analogs with enzymatic assays (e.g., IC₅₀ measurements) to quantify potency .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer : Discrepancies may arise from differing experimental conditions. To address this:
- Standardize protocols : Use identical solvents (e.g., DMSO for solubility tests) and pH buffers.
- Advanced characterization : Employ dynamic light scattering (DLS) for aggregation studies or microspectroscopic imaging to assess surface interactions .
- Replicate studies : Cross-validate results using multiple batches or independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
